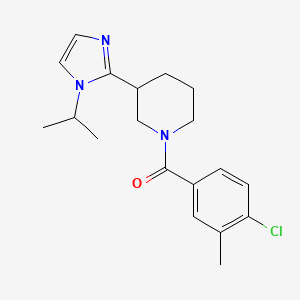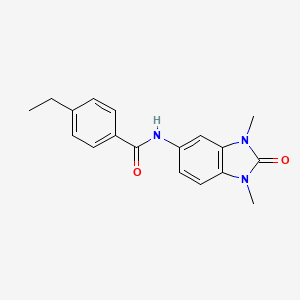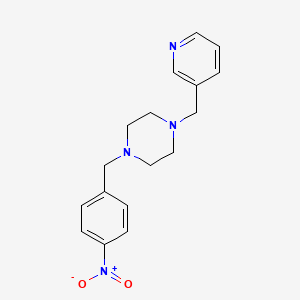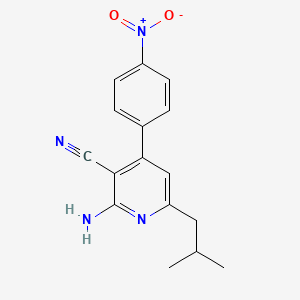![molecular formula C21H30N2O4 B5631075 N-(3-methoxyphenyl)-3-[1-(tetrahydro-2H-pyran-2-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5631075.png)
N-(3-methoxyphenyl)-3-[1-(tetrahydro-2H-pyran-2-ylcarbonyl)piperidin-4-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of chemicals studied for their potential therapeutic effects and chemical properties. The research into such compounds often aims to explore their synthesis pathways, molecular interactions, and potential applications in various fields, excluding their use as drugs, dosage considerations, or side effects.
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions, aiming to achieve specific molecular configurations for desired properties. For example, Ueda et al. (1991) discussed the synthesis of butanamides with antisecretory activity, highlighting the role of structural modifications in enhancing activity (Ueda, Ishii, Sinozaki, Seiki, & Hatanaka, 1991).
Molecular Structure Analysis
The molecular structure of these compounds, including their stereochemistry and conformations, plays a crucial role in their chemical behavior and interactions. For instance, Jimeno et al. (2003) characterized the molecular structures of fentanyl and its analogues using NMR spectroscopy and X-ray crystallography, providing insights into their chemical environment and potential interactions (Jimeno, Alkorta, Cano, Jagerovic, Goya, Elguero, & Foces-Foces, 2003).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are influenced by their functional groups and molecular structure. For example, Jao et al. (1996) explored the addition-rearrangement reactions of dihydropyrans, demonstrating the synthetic versatility and reactivity of compounds with similar structural motifs (Jao, Slifer, Lalancette, & Hall, 1996).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are critical for their handling and application in various processes. Wang et al. (2017) reported X-ray powder diffraction data for a pyrazolopyridine compound, an intermediate in the synthesis of the anticoagulant apixaban, detailing its crystalline structure and physical dimensions (Wang, Suo, Zhang, Hou, & Li, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications and safety considerations of these compounds. Agekyan and Mkryan (2015) discussed the reaction of tetrahydropyran derivatives with anesthesin, leading to diamides, which illustrates the compounds' reactivity and potential for creating diverse molecular structures (Agekyan & Mkryan, 2015).
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-3-[1-(oxane-2-carbonyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-26-18-6-4-5-17(15-18)22-20(24)9-8-16-10-12-23(13-11-16)21(25)19-7-2-3-14-27-19/h4-6,15-16,19H,2-3,7-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFGWYGECYCSSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2CCN(CC2)C(=O)C3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-[1-(tetrahydro-2H-pyran-2-ylcarbonyl)piperidin-4-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B5631000.png)


![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5631015.png)

![3,5-dimethyl-7-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5631029.png)
![N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5631035.png)
![N-cyclooctyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5631036.png)
![2-[(3-bromobenzyl)thio]-N-isopropylacetamide](/img/structure/B5631050.png)
![2-[5-(1,1,2,2-tetrafluoroethyl)-3-isoxazolyl]phenol](/img/structure/B5631051.png)
![2-{2-oxo-2-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]ethyl}-5-piperidin-1-ylpyridazin-3(2H)-one](/img/structure/B5631063.png)
![3-thienyl{4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}acetic acid](/img/structure/B5631071.png)
